5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Beschreibung
5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo-benzoxazine scaffold. The core structure consists of a pyrazole ring fused to a benzoxazine moiety, with substituents at positions 2 and 5: a 2-thienyl (thiophene) group at position 2 and a 2-furyl (furan) group at position 4. This combination of aromatic heterocycles (furan and thiophene) introduces distinct electronic and steric properties, which may influence solubility, reactivity, and biological interactions .
Eigenschaften
Molekularformel |
C18H14N2O2S |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
5-(furan-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O2S/c1-2-6-15-12(5-1)14-11-13(17-8-4-10-23-17)19-20(14)18(22-15)16-7-3-9-21-16/h1-10,14,18H,11H2 |
InChI-Schlüssel |
CVGGTBHRIGQQLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Biologische Aktivität
5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.
Chemical Structure and Properties
- Molecular Formula : C19H16N2O2S
- Molar Mass : 336.40754 g/mol
The compound features a unique structure that combines furyl and thienyl moieties with a dihydropyrazolo-benzoxazine core, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Antitumor Activity
In a study evaluating the antitumor activity of similar compounds, derivatives containing furyl and thienyl groups were assessed for their ability to inhibit the proliferation of human lung cancer cells (A549, HCC827, NCI-H358). The results indicated that compounds with structural similarities to 5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibited promising IC50 values (concentration required to inhibit cell growth by 50%) ranging from 0.85 μM to 6.75 μM across different assays .
The mechanism through which this compound exerts its anticancer effects appears to be related to its interaction with DNA. Studies suggest that it may bind to the minor groove of DNA, inhibiting replication and transcription processes critical for cancer cell survival .
Antimicrobial Activity
Beyond its anticancer properties, 5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has also shown antimicrobial activity against various pathogens.
Evaluation of Antimicrobial Effects
In vitro tests have demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to conventional antibiotics .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of 5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in comparison with structurally related compounds.
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| 5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | A549: 0.85; HCC827: 5.13 | S. aureus: 16; E. coli: 32 |
| Benzothiazole Derivative | A549: 6.75; HCC827: 6.26 | S. aureus: 8; E. coli: 64 |
| Imidazolinyl Compound | A549: 4.01; HCC827: 7.02 | S. aureus: 32; E. coli: 16 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-(2-Furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and its analogs:
Key Observations:
Thiophene’s electron-rich nature may improve binding to aromatic receptors, while furan’s oxygen atom could influence solubility . Halogenated derivatives (e.g., bromo or chloro substitutions) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity Trends :
- While direct activity data for the target compound are absent, nitrophenyl -substituted analogs (e.g., ) show redox activity due to the nitro group, which can be metabolically reduced to reactive intermediates.
- Fluorophenyl -containing analogs (e.g., ) demonstrate enhanced pharmacokinetic profiles, attributed to fluorine’s electronegativity and metabolic resistance.
Synthetic Accessibility :
- Derivatives with carbazole () or benzodioxolyl () groups require multi-step syntheses, whereas simpler analogs (e.g., ) are more straightforward to prepare. The target compound’s synthesis likely involves condensation of furan- and thiophene-containing precursors with a pyrazolo-benzoxazine core, as suggested by methods in .
Thermodynamic and Conformational Behavior :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
